Elsulfavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), plays a crucial role in HIV/AIDS treatment research. It acts as a prodrug, metabolized into its pharmacologically active form, VM1500A, in the body. [] While primarily recognized for its antiviral activity against HIV-1, recent research highlights its potential in other areas like neuropathic pain management. []
Elsulfavirine, upon metabolization into VM1500A, targets the reverse transcriptase enzyme of the HIV-1 virus. [] This enzyme, crucial for viral replication, is inhibited by VM1500A, thus hindering the virus's ability to multiply and infect new cells. [] This mechanism of action classifies Elsulfavirine as an NNRTI. []
Beyond its antiviral activity, VM1500A demonstrates potent and selective inhibition of the human carbonic anhydrase VII (hCA VII) isoform. [] This finding suggests a potential application of Elsulfavirine in managing neuropathic pain, a common neurological complication associated with HIV infection. []
Elsulfavirine is primarily studied for its efficacy and safety in treating HIV-1 infection, especially in treatment-naïve patients. [, , , , , , , , , ] Several studies investigate its use in combination with other antiretroviral drugs, particularly nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). [, , , ] Research focuses on:
The recent discovery of VM1500A's inhibitory action on hCA VII opens avenues for exploring Elsulfavirine's potential in managing neuropathic pain, particularly in HIV-infected individuals. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: